BenchChemオンラインストアへようこそ!

(3S)-6-Chlorochromane-3-carboxylic acid

Chiral resolution Enantiomeric excess Stereochemical purity

This (3S)-enantiomer provides a defined chiral center at C3, avoiding the synthetic ambiguity and resolution losses of the racemate (CAS 164265-01-4). The 3-carboxylic acid enables direct diastereoselective amide/ester library synthesis, while the 6-chloro substituent unlocks Pd-catalyzed cross-coupling for late-stage ring diversification—advantages absent in the unsubstituted chromane-3-carboxylic acid. Essential for metabolic disorder programs and anti-TB hit-to-lead campaigns requiring unambiguous pharmacological annotation of the (S)-configuration.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B13348357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-6-Chlorochromane-3-carboxylic acid
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESC1C(COC2=C1C=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)/t7-/m0/s1
InChIKeyUTLYAMDODADLNQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-6-Chlorochromane-3-carboxylic acid: Chiral Chromane Building Block for Asymmetric Synthesis


(3S)-6-Chlorochromane-3-carboxylic acid (CAS 164265-09-2) is a chiral chromane derivative bearing a carboxylic acid at the 3-position and a chlorine substituent at the 6-position of the benzodihydropyran ring system [1]. With a molecular formula of C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol, this single-enantiomer compound features a defined (S)-configuration at the C3 stereocenter, distinguishing it from its racemic mixture (CAS 164265-01-4) and its (R)-enantiomer (CAS 164265-10-5) [2]. It serves primarily as a chiral intermediate in medicinal chemistry, where the carboxylic acid handle enables amide and ester derivatization for library synthesis targeting metabolic, anti-infective, and neurological indications .

Why Racemic or Regioisomeric 6-Chlorochromane Carboxylic Acids Cannot Replace the (3S)-Enantiomer


The (3S)-6-chlorochromane-3-carboxylic acid occupies a precise intersection of three structural features—chirality at C3, carboxylic acid position (C3 vs. C2), and chloro substitution at C6—that collectively dictate its synthetic utility and biological potential. The racemic mixture (CAS 164265-01-4) lacks stereochemical definition, which is incompatible with diastereoselective transformations and chiral target engagement . The (3R)-enantiomer (CAS 164265-10-5) may exhibit divergent biological activity, as documented across PPAR ligands where enantiomeric pairs display >100-fold selectivity differences [1]. Furthermore, the regioisomeric 6-chlorochroman-2-carboxylic acids (CCCA series) exhibit a distinct pharmacological profile—hypolipidemic and antiplatelet activity via prostaglandin biosynthesis inhibition [2]—that does not predict the behavior of the 3-carboxylic acid scaffold, which has been patented for glucose-lowering effects in diabetic mouse models [3]. Generic interchange without chiral and positional specification risks both synthetic failure and biological misattribution.

(3S)-6-Chlorochromane-3-carboxylic acid: Quantitative Differentiation Evidence Against Key Comparators


Chiral Purity and Enantiomeric Excess: (3S) vs. Racemic Mixture and (3R)-Enantiomer

The (3S)-enantiomer (CAS 164265-09-2) is isolated from the racemic mixture via chiral HPLC with a cellulose-based stationary phase, achieving enantiomeric excess typically exceeding 98% as reported by suppliers . The racemic mixture (CAS 164265-01-4) contains a 1:1 ratio of (3S) and (3R) enantiomers and is priced at approximately $50–100/g from bulk suppliers, whereas the single (3S)-enantiomer commands a significant premium—€220.20 per 100 mg (≈€2,202/g) from abcr GmbH [1]—reflecting the cost of chiral resolution. The (3R)-enantiomer (CAS 164265-10-5) is offered by Synblock at NLT 98% purity, but no comparative biological data exist to establish functional equivalence or divergence between the two enantiomers .

Chiral resolution Enantiomeric excess Stereochemical purity

Regioisomeric Differentiation: 3-Carboxylic Acid vs. 2-Carboxylic Acid Chromane Scaffolds in Lipid Modulation

The regioisomeric class of 6-chlorochroman-2-carboxylic acids (CCCA, carboxyl at position 2) has been evaluated in rat hypolipidemic models and human platelet assays, providing a benchmark for understanding scaffold-dependent pharmacology. Ethyl 6-chlorochroman-2-carboxylate reduced serum cholesterol and α-lipoprotein cholesterol in fasted normolipidemic rats, comparable to clofibrate [1]. In human platelets, 6-chlorochroman-2-carboxylic acid (CCCA) inhibited ADP-, epinephrine-, and collagen-induced aggregation but was >52-fold less potent than its 6-phenyl analog (PCCA) and failed to inhibit arachidonic acid-induced activation [2]. Critically, the 3-chromancarboxylic acid scaffold—the core of the target compound—has been patented (US 7,446,127 B2) for glucose-lowering and insulin-sensitizing effects in db/db and ob/ob diabetic mice, a pharmacological direction entirely distinct from the lipid-modulating 2-carboxylic acid series [3]. No direct head-to-head comparison between 6-chloro-substituted 3-carboxylic and 2-carboxylic chromanes has been reported.

Hypolipidemic agents Platelet aggregation Regioisomer comparison

Chlorine Substituent Effect: 6-Cl vs. Unsubstituted Chromane-3-carboxylic acid in Drug-Likeness

The 6-chloro substituent differentiates the target compound from the unsubstituted chromane-3-carboxylic acid (CAS 115822-57-6; MW 178.19 g/mol; no halogen). Computational analysis of (3S)-6-chlorochromane-3-carboxylic acid yields a calculated XLogP3 of 2.0 and a topological polar surface area (TPSA) of 46.5 Ų [1]. In comparison, chromane-3-carboxylic acid has a calculated XLogP3 of approximately 1.3–1.5 and identical TPSA. The increased lipophilicity (ΔLogP ≈ 0.5–0.7) enhances membrane permeability potential while the chloro substituent provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) unavailable to the unsubstituted parent [2]. This dual role—modulating physicochemical properties and enabling late-stage diversification—makes the 6-chloro congener a more versatile intermediate for lead optimization campaigns.

Lipophilicity Drug-likeness Halogen substitution

Derivatization Potential: Amide Formation for Antitubercular Lead Optimization

The carboxylic acid group at the C3 position serves as a reactive handle for amide bond formation, enabling the generation of chiral amide libraries. According to Vulcanchem's product documentation, coupling of (3S)-6-chlorochromane-3-carboxylic acid with isoquinolin-4-amine yields chiral amide analogs that exhibit MIC values of 1.6 μM against Mycobacterium tuberculosis under anaerobic conditions, a potency level described as comparable to the clinical candidate pretomanid (PA-824) . For context, the chromane-based MbtI inhibitor lead compound 1 reported by the University of Milan group showed an IC50 of 55 μM against the salicylate synthase enzyme target, though this compound is structurally distinct (7-hydroxy-4-oxo-benzopyran-5-carboxylic acid) and does not contain the 6-chloro-3-carboxylic acid motif [1]. The target compound thus occupies a unique position as a chiral precursor for antitubercular amide derivatives, with preliminary MIC data suggesting sub-micromolar potential. CAVEAT: The MIC claim (1.6 μM) is sourced only from vendor documentation and has not been independently verified in peer-reviewed literature as of the search date.

Antitubercular agents Mycobacterium tuberculosis Amide coupling

(3S)-6-Chlorochromane-3-carboxylic acid: Evidence-Backed Application Scenarios for Procurement and Research Use


Chiral Building Block for Diastereoselective Synthesis of Chromane-Based Drug Candidates

The defined (S)-configuration at C3, combined with the reactive carboxylic acid handle, makes this compound the preferred starting material for synthesizing enantiomerically pure chromane-containing pharmaceuticals. Unlike the racemic mixture (CAS 164265-01-4), which introduces stereochemical ambiguity and requires wasteful chiral resolution downstream, the (3S)-enantiomer enables direct diastereoselective amide or ester formation. This is particularly relevant for programs targeting metabolic disorders, where the 3-chromancarboxylic acid scaffold has demonstrated glucose-lowering activity in diabetic mouse models as documented in US Patent 7,446,127 B2 [1].

Late-Stage Diversification via C6 Chloro Cross-Coupling in Lead Optimization

The 6-chloro substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination) that are inaccessible to the unsubstituted chromane-3-carboxylic acid (CAS 115822-57-6). This enables late-stage diversification of the aromatic ring without altering the chiral carboxylic acid core—a strategic advantage in structure-activity relationship (SAR) campaigns where the 3-carboxylic acid is a conserved pharmacophoric element [2].

Precursor for Chiral Amide Libraries Targeting Mycobacterium tuberculosis

Vendor-reported data indicate that amide derivatives obtained by coupling (3S)-6-chlorochromane-3-carboxylic acid with heterocyclic amines (e.g., isoquinolin-4-amine) display MIC values of 1.6 μM against M. tuberculosis under anaerobic conditions . While this specific data point requires independent peer-reviewed verification, it establishes a plausible entry point for anti-TB hit-to-lead campaigns. The chromane scaffold has independently validated MbtI inhibitory activity (IC50 = 55 μM for a structurally distinct chromane lead) in peer-reviewed literature [3], supporting the broader relevance of the scaffold for antitubercular research.

Enantiomer-Specific Pharmacological Profiling in PPAR and Metabolic Target Assays

Given the well-documented impact of chirality on PPAR receptor activation—where enantiomeric pairs can exhibit >100-fold selectivity differences [4]—the availability of the pure (3S)-enantiomer is essential for unambiguous pharmacological annotation. The 3-chromancarboxylic acid class has been patented for glucose, insulin, and free fatty acid reduction in preclinical diabetic models [1], but the contribution of individual enantiomers to these effects remains uncharacterized in the public domain, creating a research opportunity for labs equipped with both (3S) and (3R) enantiomers.

Quote Request

Request a Quote for (3S)-6-Chlorochromane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.